molecular formula C15H11N3O2S B5576245 4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B5576245
M. Wt: 297.3 g/mol
InChI Key: VOAGRCWYJDZBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

A study on a compound combining specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade, known as R 68 070, showed significant pharmacological effects in vivo. This compound is active in humans and experimental animals, producing deep and protracted inhibition of platelet TXA2 synthetase activity, increasing serum levels of immuno-reactive 6-keto-PGF1α, and reducing platelet aggregation. Such compounds may serve as pharmacological tools to analyze the roles and interactions of arachidonic acid metabolites in experimental and human pathologies (Clerck et al., 1989).

Metabolism and Excretion of UV Filters

Research on the metabolism and excretion kinetics of Uvinul A plus®, a UV filter, after oral and dermal dosage revealed three major urinary metabolites. This study provides insight into the human body's processing of chemical compounds used in sunscreens and cosmetics, highlighting the systemic exposure and potential health impacts of such chemicals (Stoeckelhuber et al., 2020).

Orexin Receptor Antagonism

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans were detailed, showing almost complete elimination over a 9-day period, mainly via feces. This study illustrates the body's handling of a novel compound developed for insomnia treatment, emphasizing the role of metabolism in therapeutic applications (Renzulli et al., 2011).

Exposure to Heterocyclic Amines

Investigations into the exposure to heterocyclic amines (HAs) from cooked foods suggest continuous human exposure to these compounds through diet. Such studies are crucial for understanding the dietary sources of potentially carcinogenic compounds and their implications for public health (Wakabayashi et al., 1993).

Detoxification of Benzoic Acid

A metabolomics study on the detoxification of benzoic acid through glycine conjugation in humans showed significant inter-individual variation, revealing how the body processes and detoxifies commonly used preservatives in food products. This research contributes to our understanding of metabolic pathways involved in the detoxification process (Irwin et al., 2016).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved sources, it is known to play a crucial role in the synthesis of Nilotinib, an inhibitor targeting BCR-ABL, c-kit, and PDGF, used in the treatment of various types of leukemia .

Properties

IUPAC Name

4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAGRCWYJDZBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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